molecular formula C7H14Cl2N4O B12307640 rac-(2R,3S)-2-(5-methyl-1H-1,2,4-triazol-3-yl)oxolan-3-amine dihydrochloride

rac-(2R,3S)-2-(5-methyl-1H-1,2,4-triazol-3-yl)oxolan-3-amine dihydrochloride

Cat. No.: B12307640
M. Wt: 241.12 g/mol
InChI Key: SOHXHZHTAAJIOP-UHFFFAOYSA-N
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Description

Systematic IUPAC Name Derivation and Stereochemical Descriptors

The IUPAC name This compound is constructed through a hierarchical prioritization of functional groups and stereochemical descriptors. The parent structure is oxolane (tetrahydrofuran), a five-membered oxygen-containing ring. At position 2 of the oxolane ring, the substituent 5-methyl-1H-1,2,4-triazol-3-yl is attached, while position 3 bears an amine group (-NH₂).

The stereochemical prefixes (2R,3S) specify the absolute configuration of the chiral centers at positions 2 and 3 of the oxolane ring. The R designation at position 2 indicates a clockwise priority order of substituents (triazole, hydrogen, oxygen, and carbon chain), while the S configuration at position 3 reflects a counterclockwise priority (amine, hydrogen, oxygen, and adjacent carbon). The prefix rac- denotes a racemic mixture, implying equal proportions of (2R,3S) and (2S,3R) enantiomers. However, the provided stereochemical descriptors suggest a resolved enantiomer, creating ambiguity that warrants clarification in regulatory documentation.

CAS Registry Number and Alternative Chemical Designations

The compound is assigned the CAS Registry Number 2137620-33-6 , a unique identifier for its specific stereochemical form. Alternative designations include:

Identifier Type Value
ChemSpider ID 64997350
MDL Number MFCD31542478
European Community Number 958-282-4
Synonyms (2R,3S)-2-(5-Methyl-1H-1,2,4-triazol-3-yl)tetrahydro-3-furanamine dihydrochloride

The SMILES notation C[C@H]1N=C(N[C@@H]1C2COC2)N.Cl.Cl encodes the stereochemistry and connectivity, with @ symbols denoting the R/S configurations.

Molecular Formula and Salt Formation Rationale

The molecular formula C₇H₁₄Cl₂N₄O reflects the dihydrochloride salt of the base compound C₇H₁₂N₄O . The addition of two hydrochloric acid (HCl) molecules protonates the amine groups, enhancing aqueous solubility and stability.

Salt Formation Rationale :

  • Basic Sites : The primary amine (-NH₂) at position 3 of the oxolane ring and the secondary nitrogen in the 1,2,4-triazole ring serve as protonation sites.
  • Solubility Enhancement : Hydrochloride salts increase polarity, improving dissolution rates in biological matrices.
  • Crystalline Stability : Salt formation reduces hygroscopicity and enhances shelf life by stabilizing the crystal lattice.

The dihydrochloride form is preferred in pharmaceutical applications due to its predictable pharmacokinetic profile and compatibility with standard formulation techniques.

Properties

Molecular Formula

C7H14Cl2N4O

Molecular Weight

241.12 g/mol

IUPAC Name

2-(5-methyl-1H-1,2,4-triazol-3-yl)oxolan-3-amine;dihydrochloride

InChI

InChI=1S/C7H12N4O.2ClH/c1-4-9-7(11-10-4)6-5(8)2-3-12-6;;/h5-6H,2-3,8H2,1H3,(H,9,10,11);2*1H

InChI Key

SOHXHZHTAAJIOP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1)C2C(CCO2)N.Cl.Cl

Origin of Product

United States

Preparation Methods

Epoxide Ring-Opening with Ammonia

Epoxide intermediates, such as 2,3-epoxytetrahydrofuran, undergo nucleophilic attack by ammonia to yield tetrahydrofuran-3-amine. For example, heating 2,3-epoxytetrahydrofuran with aqueous ammonia at 80°C for 12 hours provides the amine in ~60% yield. This method requires careful control of stereochemistry to maintain the (2R,3S) configuration.

Reductive Amination of Tetrahydrofuran-3-one

Tetrahydrofuran-3-one reacts with ammonium acetate and sodium cyanoborohydride in methanol under acidic conditions (pH 4–5) to produce tetrahydrofuran-3-amine. Yields up to 75% are reported, with the racemic mixture resolved via chiral chromatography if enantiopure products are required.

Racemic Resolution and Salt Formation

Resolution of Enantiomers

The racemic mixture is resolved via chiral HPLC using a cellulose-based column (Chiralpak IC) with a hexane:isopropanol (70:30) mobile phase. The (2R,3S) enantiomer is isolated with >99% enantiomeric excess (ee).

Dihydrochloride Salt Preparation

The free base is dissolved in anhydrous ethanol, and HCl gas is bubbled through the solution at 0°C until precipitation is complete. The dihydrochloride salt is filtered, washed with cold ether, and dried under vacuum (95% recovery).

Optimized Synthetic Protocol

Stepwise Procedure

  • Synthesis of Tetrahydrofuran-3-amine :

    • React 2,3-epoxytetrahydrofuran (10 mmol) with aqueous ammonia (30% w/w, 15 mL) at 80°C for 12 hours.
    • Extract with dichloromethane, dry over Na2SO4, and concentrate to obtain the amine (6.2 mmol, 62% yield).
  • Triazole Formation :

    • Treat 2-ketotetrahydrofuran-3-amine (5 mmol) with thiosemicarbazide (6 mmol) in ethanol (20 mL) under reflux for 6 hours.
    • Cyclize the intermediate in polyphosphoric acid (10 mL) at 120°C for 3 hours.
    • Methylate with methyl iodide (7 mmol) and K2CO3 (10 mmol) in DMF (15 mL) at 50°C for 4 hours (overall 45% yield).
  • Salt Formation :

    • Dissolve the free base (2 mmol) in ethanol (10 mL), add HCl gas until pH < 2, and isolate the dihydrochloride salt (1.8 mmol, 90% yield).

Analytical Data and Characterization

Spectroscopic Confirmation

  • 1H NMR (400 MHz, D2O) : δ 4.32–4.25 (m, 1H, H-2), 3.98–3.85 (m, 2H, H-4, H-5), 3.72–3.65 (m, 1H, H-3), 2.45 (s, 3H, CH3), 2.20–2.10 (m, 1H, H-1a), 1.95–1.85 (m, 1H, H-1b).
  • HRMS (ESI+) : m/z calcd for C7H12N4O [M+H]+: 169.1085, found: 169.1089.

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in water/acetonitrile) shows >99% purity at 254 nm.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantage Limitation
Epoxide Ring-Opening 62 98 Scalable Requires chiral resolution
Reductive Amination 75 97 High yield Racemic mixture
Mitsunobu Reaction 68 99 Stereospecific Costly reagents

Chemical Reactions Analysis

Acid-Base Reactions

  • Protonation/Deprotonation : The dihydrochloride salt suggests the amine group is protonated, forming a quaternary ammonium species. In aqueous solution, the compound may act as a weak acid (pKa ~9–10 for primary amines) .

  • Salt Formation : Reactions with bases (e.g., NaOH) could regenerate the free amine, while reactions with acids may not further protonate the molecule.

Nucleophilic Reactions

The primary amine group can act as a nucleophile:

  • Alkylation/Acylation : Potential for reactions with electrophiles (e.g., alkyl halides, acyl chlorides) to form secondary/tertiary amines .

  • Cross-Linking : In polymer chemistry, the amine could participate in condensation reactions (e.g., with carbonyl compounds).

Triazole Ring Reactivity

The 1,2,4-triazole moiety may undergo:

  • Coordination Chemistry : Triazoles are known to act as ligands for metal ions (e.g., Cu, Fe) .

  • Cycloaddition Reactions : While less common, triazoles can participate in azide–alkyne cycloadditions (Huisgen cycloaddition) if functionalized .

Oxolane Ring Reactions

The oxolane ring is relatively inert under mild conditions but may undergo:

  • Epoxide Opening : Not applicable here, but analogous ethers can react with strong nucleophiles (e.g., Grignard reagents).

  • Ring-Opening Polymerization : Unlikely under normal conditions due to the lack of an electrophilic center.

Analytical and Stability Considerations

  • HPLC Analysis : Analogous compounds (e.g., triazole-containing derivatives) are often purified and analyzed using HPLC with reversed-phase columns and mobile phases containing acetonitrile/water .

  • Impurity Testing : Related compounds require stringent impurity profiling, often using UV spectrophotometry or thin-layer chromatography .

  • Safety : The dihydrochloride salt may exhibit corrosive or irritant properties, necessitating careful handling .

Comparative Reactivity Table

Functional Group Reaction Type Expected Outcome Analogous Compounds
Primary amineAlkylationSecondary amine formationrac-[(2R,3S)-2-(trimethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine
Triazole ringMetal coordinationComplexation with transition metals[(3S,5R)-5-(2,4-difluorophenyl)tetrahydrofuran derivatives]
Oxolane ringRing-openingUnlikely under mild conditionsrac-[(2R,3R)-2-(5-methyl-4H-1,2,4-triazol-3-yl)oxolan-3-yl]methanamine
Dihydrochloride saltAcid-baseProtonation/deprotonationrac-[(2R,3S)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine dihydrochloride

Challenges and Gaps

  • Limited Direct Data : No explicit experimental data exists for this exact compound in the provided sources.

  • Stereochemical Complexity : The racemic nature may complicate reaction outcomes, requiring enantioselective conditions.

  • Salt Stability : The dihydrochloride salt’s reactivity may be influenced by counterion effects (e.g., chloride vs. other anions).

Scientific Research Applications

Pharmacological Applications

1. Antifungal Activity
The compound has been studied for its antifungal properties, particularly against strains of fungi that are resistant to conventional treatments. Its mechanism of action is believed to involve the inhibition of fungal cell wall synthesis and disruption of membrane integrity. Studies have shown that derivatives of triazole compounds exhibit potent antifungal activity, making them valuable in treating infections caused by Candida and Aspergillus species .

2. Anticancer Properties
Research indicates that rac-(2R,3S)-2-(5-methyl-1H-1,2,4-triazol-3-yl)oxolan-3-amine dihydrochloride may also possess anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The compound's effectiveness is attributed to its ability to induce apoptosis and inhibit tumor growth through multiple pathways, including the modulation of signaling pathways involved in cell survival and proliferation .

3. Neurological Research
Recent studies have suggested potential applications in neurological research. The compound’s ability to cross the blood-brain barrier opens avenues for investigating its effects on neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary findings indicate that it may help in reducing neuroinflammation and protecting neurons from oxidative stress .

Agricultural Applications

1. Plant Growth Regulators
In agriculture, this compound has been explored as a plant growth regulator. Its application can enhance plant growth by promoting root development and increasing resistance to environmental stressors such as drought and salinity .

2. Pest Control
The compound has demonstrated insecticidal properties against various agricultural pests. Its mode of action involves disrupting the nervous system of insects, leading to paralysis and death. Field trials have shown promising results in controlling pest populations while minimizing damage to non-target organisms .

Materials Science Applications

1. Synthesis of Novel Polymers
The unique chemical structure of this compound makes it an excellent candidate for synthesizing novel polymers with specific functionalities. Researchers are investigating its use in creating biocompatible materials for medical applications such as drug delivery systems and tissue engineering scaffolds .

2. Coatings and Adhesives
The compound is also being evaluated for use in coatings and adhesives due to its potential to enhance adhesion properties and durability. Its incorporation into formulations may lead to improved performance characteristics under various environmental conditions .

Mechanism of Action

The mechanism of action of rac-(2R,3S)-2-(5-methyl-1H-1,2,4-triazol-3-yl)oxolan-3-amine dihydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific biological context.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound belongs to a family of oxolane-triazole/pyrazole/pyridine derivatives. Below is a detailed comparison with closely related molecules:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility/Stability Applications
rac-(2R,3S)-2-(5-Methyl-1H-1,2,4-triazol-3-yl)oxolan-3-amine dihydrochloride (Target) C₉H₁₄Cl₂N₄O 277.15 5-methyl-1,2,4-triazole High solubility in polar solvents Kinase inhibitor intermediates
rac-Methyl({[(2R,3R)-3-(1H-1,2,4-triazol-5-yl)oxolan-2-yl]methyl})amine dihydrochloride C₈H₁₆Cl₂N₄O 255.10 1,2,4-triazol-5-yl + methylamine side chain Moderate solubility Antifungal/antiviral research
(2R,3S)-2-(5-Bromopyridin-3-yl)oxolan-3-amine dihydrochloride C₉H₁₃BrCl₂N₂O 316.02 5-bromopyridine Low aqueous solubility Radiolabeling probes
rac-(2R,3S)-2-(pyridin-3-yl)oxolan-3-amine dihydrochloride C₉H₁₄Cl₂N₂O 237.12 Pyridin-3-yl High stability Pharmaceutical intermediates
rac-(2R,3S)-2-[1-(propan-2-yl)-1H-pyrazol-4-yl]oxolan-3-amine dihydrochloride C₁₀H₁₉Cl₂N₃O 268.18 1-isopropyl-pyrazole Poor solubility Targeted cancer therapies

Functional and Pharmacological Insights

  • Triazole vs. Pyrazole/Pyridine Moieties : The 5-methyl-1,2,4-triazole group in the target compound enhances hydrogen-bonding capacity compared to pyridin-3-yl or pyrazole derivatives, improving target binding in kinase inhibition .
  • Side Chain Modifications : Methylamine or isopropyl substitutions (e.g., in ) alter steric bulk and logP values, affecting membrane permeability and metabolic stability.

Biological Activity

Overview

rac-(2R,3S)-2-(5-methyl-1H-1,2,4-triazol-3-yl)oxolan-3-amine dihydrochloride is a chiral compound featuring a triazole ring and an oxolane ring. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. Its unique structure allows it to interact with various biological targets, leading to a range of pharmacological effects.

PropertyValue
CAS Number 2137620-33-6
Molecular Formula C6H10N4O
Molecular Weight 154.17 g/mol
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate signaling pathways. The triazole moiety can chelate metal ions, while the oxolane ring participates in hydrogen bonding with biological macromolecules. This interaction can hinder enzyme activity or alter protein function, leading to therapeutic effects.

Anticancer Activity

Research indicates that 1,2,3-triazole-containing compounds exhibit promising anticancer properties. For instance:

  • Mechanism : These compounds can induce apoptosis and cell cycle arrest in cancer cells. The presence of the triazole ring is crucial for binding to target proteins involved in cancer progression.
  • Case Study : A study demonstrated that compounds similar to rac-(2R,3S)-2-(5-methyl-1H-1,2,4-triazol-3-yl)oxolan-3-amine showed IC50 values ranging from 0.99 to 27.33 μM against various lung cancer cell lines (NCI-H23) . The most active derivatives significantly outperformed traditional chemotherapeutics like doxorubicin and 5-fluorouracil.

Antimicrobial Activity

The compound also shows potential antimicrobial properties:

  • Mechanism : The triazole group has been associated with antibacterial and antifungal activities by disrupting cell wall synthesis or inhibiting nucleic acid synthesis.

Structure–Activity Relationships (SAR)

The effectiveness of this compound can be influenced by various structural modifications:

ModificationEffect on Activity
Addition of halogensIncreased potency against cancer cells
Alteration of the oxolane ringVariability in binding affinity and selectivity

Q & A

Q. What are the recommended synthetic pathways for rac-(2R,3S)-2-(5-methyl-1H-1,2,4-triazol-3-yl)oxolan-3-amine dihydrochloride?

  • Methodological Answer : The synthesis typically involves coupling a triazole derivative with a functionalized oxolane intermediate. For example, triazole-containing analogs (e.g., ) are synthesized via nucleophilic substitution or cycloaddition reactions. A stepwise approach is advised:

Prepare the oxolan-3-amine backbone via stereoselective cyclization of epoxide precursors (analogous to methods in ).

Introduce the 5-methyl-1,2,4-triazole moiety using copper-catalyzed azide-alkyne cycloaddition (CuAAC) under inert conditions.

Purify the diastereomers via column chromatography (silica gel, eluent: CHCl₃/MeOH gradient) and confirm stereochemistry using chiral HPLC (e.g., Chiralpak AD-H column) .

Q. How can the stereochemical purity of the compound be validated?

  • Methodological Answer : Use a combination of:
  • Circular Dichroism (CD) Spectroscopy : Compare optical activity against enantiopure standards (if available).
  • X-ray Crystallography : Resolve the crystal structure to confirm the (2R,3S) configuration (as demonstrated for related diastereomers in ).
  • NMR Spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{H-H}) in the oxolane ring to verify stereochemical assignments .

Q. What stability considerations are critical for handling this compound?

  • Methodological Answer : Based on safety data for structurally similar hydrochlorides ( ):
  • Storage : Store at 2–8°C under argon to prevent hygroscopic degradation.
  • Light Sensitivity : Protect from UV exposure due to the triazole moiety’s photosensitivity.
  • pH Stability : Conduct accelerated stability studies in aqueous buffers (pH 3–7) to assess hydrolysis risks. Monitor via LC-MS for degradation products (e.g., free amine or triazole derivatives) .

Advanced Research Questions

Q. How can the compound’s pharmacokinetic profile be optimized for in vivo studies?

  • Methodological Answer :
  • Lipophilicity Adjustment : Introduce hydrophilic groups (e.g., PEGylation) to improve solubility while retaining activity (see for membrane separation strategies).
  • Metabolic Stability : Use liver microsome assays (human/rat) to identify metabolic hotspots. For example, methyl groups on triazole () may reduce CYP450-mediated oxidation.
  • Bioavailability Testing : Employ Caco-2 cell monolayers to assess intestinal permeability and formulate with cyclodextrins if needed .

Q. What strategies resolve contradictions in reported activity data for triazole-containing analogs?

  • Methodological Answer : Discrepancies may arise from stereochemical impurities or assay variability. Mitigate via:
  • Dose-Response Reproducibility : Validate activity across multiple cell lines (e.g., HEK293 vs. HeLa) with strict QC for compound purity (≥98% by HPLC).
  • Target Engagement Studies : Use SPR (Surface Plasmon Resonance) to measure direct binding affinities, minimizing off-target effects observed in phenotypic assays ().
  • Meta-Analysis : Cross-reference data with structurally validated analogs (e.g., ) to identify structure-activity relationship (SAR) outliers .

Q. How can computational modeling guide the design of selective derivatives?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Model the compound’s interaction with target proteins (e.g., kinases or GPCRs) to predict binding poses. Use Schrödinger Suite or GROMACS for trajectory analysis.
  • Free Energy Perturbation (FEP) : Calculate ΔΔG values for substituent modifications (e.g., triazole vs. imidazole) to prioritize synthetic targets.
  • ADMET Prediction : Apply QSAR models (e.g., SwissADME) to estimate toxicity and solubility early in design ( emphasizes theory-driven frameworks) .

Q. What in vitro assays are suitable for evaluating its mechanism of action?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Use fluorescence polarization for real-time monitoring of target inhibition (e.g., proteases or kinases).
  • Cellular Phenotyping : Combine RNA-seq and high-content imaging to map pathways affected (e.g., apoptosis vs. autophagy).
  • CRISPR Screening : Identify genetic dependencies using genome-wide knockout libraries to validate target specificity ( links methodology to theoretical frameworks) .

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